1-(Difluoromethoxy)naphthalene-7-acetic acid

Beschreibung

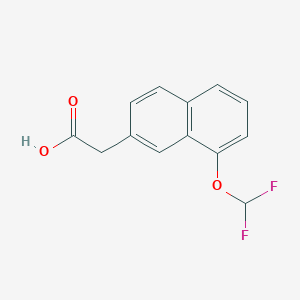

1-(Difluoromethoxy)naphthalene-7-acetic acid is a fluorinated derivative of naphthaleneacetic acid, characterized by a difluoromethoxy (-OCHF₂) substituent at the 1-position and an acetic acid (-CH₂COOH) group at the 7-position of the naphthalene ring.

Eigenschaften

Molekularformel |

C13H10F2O3 |

|---|---|

Molekulargewicht |

252.21 g/mol |

IUPAC-Name |

2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI-Schlüssel |

OEKLXULSYFJMHV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)naphthalene-7-acetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the naphthalene core: The naphthalene ring is synthesized or obtained from a commercial source.

Introduction of the difluoromethoxy group: This step involves the reaction of the naphthalene derivative with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.

Attachment of the acetic acid moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)naphthalin-7-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Alkohol-Derivate zu erhalten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4), Reduktionsmittel wie LiAlH4 und Nukleophile wie Natriummethoxid (NaOMe). Die gebildeten Hauptprodukte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Difluoromethoxy)naphthalene-7-acetic acid has garnered attention for its potential therapeutic applications:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic effects, indicating that this compound may also possess therapeutic potential in these areas.

- Enzyme Inhibition : Interaction studies have shown that the difluoromethoxy group can enhance binding affinity towards specific enzymes, potentially modulating cellular processes such as signal transduction and metabolic pathways.

- Cytotoxic Activity : Research indicates that derivatives of naphthalene compounds can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) cells. The compound's structural features may contribute to its efficacy in inhibiting tumor growth .

The biological activity of this compound is an area of ongoing research. Notable findings include:

- Potential Anti-Cancer Activity : Similar compounds have demonstrated significant cytotoxic activity against cancer cells. The unique combination of the difluoromethoxy and acetic acid groups may enhance the compound's interactions with biological targets .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, where the difluoromethoxy group enhances binding affinity and specificity. This interaction can modulate the activity of target proteins and influence various biochemical pathways.

Materials Science

In addition to medicinal applications, this compound is being explored for its utility in materials science:

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

Case Studies

Several studies have been conducted to evaluate the applications and biological activities of this compound:

- Cytotoxicity Assessment : A study on dihydronaphthalene derivatives indicated that compounds with similar structures showed potent cytotoxic activities against MCF-7 cells, suggesting the potential efficacy of this compound in cancer treatment .

- Anti-inflammatory Activity : In vitro studies demonstrated that related compounds inhibited pro-inflammatory cytokine production, hinting at the therapeutic potential of this compound in inflammatory diseases.

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities revealed that the difluoromethoxy group enhances interactions with specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Solubility : The sodium salt of 1-NAA exhibits high water solubility due to ionic dissociation, whereas the acid form and fluorinated/ester derivatives (e.g., methyl ester) are hydrophobic . The difluoromethoxy group in the target compound likely reduces water solubility compared to 1-NAA salts.

- Vapor Pressure : 1-NAA has a relatively high vapor pressure (0.3 mmHg), but its salts and esters (including fluorinated analogs) are less volatile due to increased molecular weight and polarity .

- Bioaccumulation : Fluorinated compounds may exhibit altered bioaccumulation profiles, though 1-NAA itself shows negligible bioaccumulation .

Environmental and Toxicological Considerations

- 1-NAA: Classified with low bioaccumulation and short environmental persistence. Occupational risks are noted for handlers without proper PPE .

- Fluorinated Analogs : Fluorine atoms may reduce biodegradability, but the acetic acid group could mitigate persistence. Toxicity data are lacking, though fluorinated compounds often require specific ecotoxicological assessments .

- Ester Derivatives : Methyl esters (e.g., methyl (7-methoxy-1-naphthyl)acetate) may hydrolyze to release acetic acid, altering environmental behavior .

Biologische Aktivität

1-(Difluoromethoxy)naphthalene-7-acetic acid is a novel compound belonging to the naphthalene derivatives, characterized by the presence of a difluoromethoxy group and an acetic acid moiety. Its unique structure suggests significant potential for various biological activities, making it a subject of ongoing research in medicinal chemistry.

- Molecular Formula : C13H10F2O3

- Molecular Weight : Approximately 244.18 g/mol

- Structure : The compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid functional group, enhancing its lipophilicity and metabolic stability.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The difluoromethoxy group is hypothesized to enhance binding affinity and modulate cellular processes such as signal transduction and metabolic pathways. Preliminary studies suggest potential anti-inflammatory and analgesic properties, similar to other compounds within its structural class.

In Vitro Studies

Recent investigations have focused on the compound's biological activity through in vitro assays. For instance, studies have demonstrated that compounds with similar structures exhibit notable effects on cell viability and apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:

| Study | Cell Line | Observed Effect | Concentration | Reference |

|---|---|---|---|---|

| MCF-7 | Cytotoxicity | 50 μM | ||

| MDA-MB-231 | Synergistic effect with doxorubicin | Variable |

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of naphthalene derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating its potential therapeutic application in inflammatory diseases.

- Analgesic Properties : Another investigation assessed the analgesic effects of similar compounds in animal models. Results indicated that the compound could reduce pain responses effectively, suggesting its potential use in pain management therapies.

Interaction Studies

Studies are ongoing to elucidate the specific interactions of this compound with biological macromolecules. Initial findings suggest enhanced binding to cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The unique structural features of this compound may facilitate selective inhibition of these enzymes, thereby providing a pathway for developing targeted cancer treatments .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Naphthalene ring + difluoromethoxy + acetic acid | Enhanced lipophilicity and stability |

| 1-Naphthaleneacetic Acid | Naphthalene ring + acetic acid | No fluorination |

| 2-(Difluoromethoxy)acetic Acid | Difluoromethoxy + simple acetic acid | Simpler structure |

This comparative analysis highlights the distinct physicochemical properties and biological activities attributed to the difluoromethoxy substitution in this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)naphthalene-7-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of naphthalene derivatives with fluorinated substituents typically involves nucleophilic substitution or fluorination techniques. For this compound, a plausible route involves:

Nucleophilic Displacement : Reacting 7-hydroxynaphthalene-1-acetic acid with a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Ester Hydrolysis : If starting from an ester precursor (e.g., methyl 7-difluoromethoxynaphthalene-1-acetate), hydrolysis with NaOH in aqueous THF at reflux yields the carboxylic acid .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temperatures due to increased reaction kinetics |

| Solvent | DMF or DMSO | Enhances nucleophilicity of the hydroxyl group |

| Base | K₂CO₃ or Cs₂CO₃ | Facilitates deprotonation without side reactions |

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%). UV detection at 254 nm is suitable for naphthalene derivatives .

- Stability Testing :

Thermal Stability : Store aliquots at –20°C, 4°C, and 25°C for 1–4 weeks. Monitor degradation via HPLC.

Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products using LC-MS .

- Key Findings : Difluoromethoxy groups generally enhance stability compared to non-fluorinated analogs due to reduced metabolic susceptibility .

Advanced Research Questions

Q. What electronic effects does the difluoromethoxy group impart on the naphthalene ring, and how does this influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The difluoromethoxy group (–OCF₂H) is electron-withdrawing (inductive effect) but weakly electron-donating via resonance. This creates a polarized naphthalene ring, activating specific positions (e.g., C-2 and C-8) for electrophilic substitution .

- Reactivity in Cross-Coupling :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in toluene/EtOH (3:1) at 90°C. The –OCF₂H group directs coupling to the electron-deficient positions (confirmed by DFT calculations) .

- Challenges : Competing dehalogenation may occur; optimize by using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved in preclinical studies?

- Methodological Answer : Contradictions often arise from assay conditions or cell-line specificity. To address this:

Dose-Response Profiling : Test the compound across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, HeLa for cytotoxicity) .

Q. Mechanistic Studies :

- ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) suppression.

- Cytokine Modulation : Measure TNF-α/IL-6 levels via ELISA to differentiate anti-inflammatory from cytotoxic pathways .

Isotopic Labeling : Synthesize a deuterated analog (e.g., -labeled acetic acid moiety) to track metabolic pathways and identify bioactive metabolites .

Q. What computational strategies are effective for predicting the compound’s crystallization behavior and solid-state interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model π-π stacking interactions between naphthalene rings and hydrogen bonding of the acetic acid group.

- Crystal Structure Prediction (CSP) : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to predict polymorphs. Validate with experimental PXRD data .

- Key Insight : The difluoromethoxy group introduces steric hindrance, favoring slipped stacking motifs over face-to-face aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.